molecular formula C8H8N2O4 B8660865 2-(1,3-Dioxolan-2-yl)-3-nitropyridine

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

Cat. No.: B8660865
M. Wt: 196.16 g/mol
InChI Key: SEZFBAXDBCYIIS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-3-nitropyridine is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-3-nitropyridine

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-2-1-3-9-7(6)8-13-4-5-14-8/h1-3,8H,4-5H2

InChI Key

SEZFBAXDBCYIIS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-2-pyridinecarbaldehyde (22 g, 144.74 mmol) was dissolved in toluene (500 mL). To the mixture was added catalytic amount of p-TSA (2 g) and ethylene glycol (40 mL) and the reaction flask equipped with Dean-Stark assembly was refluxed for 12 h at 120° C. After the reaction was complete, the reaction mixture was treated with water and ethyl acetate. The organic layer was separated and the aqueous layer was back extracted with ethyl acetate. The organic layers were combined and dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a thick oily mass. The oily mass was then purified by silica gel column chromatography using 20% of ethyl acetate and hexane as eluent to give 2-(1,3-dioxolan-2-yl)-3-nitropyridine: 1H-NMR (CDCl3) δ: 4.2 (d, 5H), 6.5 (s, 1H), 7.5 (m, 1H), 8.3 (d, 1H), 8.9 (brs, 1H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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